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molecular formula C16H21NO3 B5802585 4-[(3-cyclohexylpropanoyl)amino]benzoic acid

4-[(3-cyclohexylpropanoyl)amino]benzoic acid

Cat. No. B5802585
M. Wt: 275.34 g/mol
InChI Key: KXYDMJSJRZKFMC-UHFFFAOYSA-N
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Patent
US04001218

Procedure details

4-(3-Cyclohexanepropionylamino)-benzoic acid was prepared as described in Example 3 from 10.0 g (0.073 mol) of p-aminobenzoic acid and 14.0 g (0.08 mol) of 3-cyclohexanepropionyl chloride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][CH2:18][C:19](Cl)=[O:20])[CH2:12]1>>[CH2:11]1[CH2:16][CH2:15][CH2:14][CH:13]([CH2:17][CH2:18][C:19]([NH:1][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)=[O:20])[CH2:12]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C1CC(CCC1)CCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CC(CCC1)CCC(=O)NC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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